catabolite control protein
Description
Properties
CAS No. |
136394-86-0 |
|---|---|
Molecular Formula |
C5H12N2 |
Synonyms |
catabolite control protein |
Origin of Product |
United States |
Scientific Research Applications
Regulatory Functions
CcpA regulates gene expression in response to different carbon sources, influencing various metabolic pathways:
- Sugar Metabolism : CcpA binds to target DNA sequences when activated by its phosphorylated co-effector, HPr-Ser46-P. This interaction enhances the affinity of CcpA for target genes involved in sugar metabolism, facilitating the transcriptional regulation of genes responsible for the uptake and catabolism of carbohydrates .
- Amino Acid Metabolism : Recent studies indicate that CcpA also regulates amino acid metabolism, impacting microbial fitness and adaptation to nutrient availability . The protein's regulatory role extends to lipid metabolism as well, demonstrating its broad influence on bacterial metabolic networks.
Pathogenicity and Virulence
CcpA has been implicated in the virulence of several pathogenic bacteria:
- Group A Streptococcus : Research shows that CcpA influences the virulence and transcriptome of Group A Streptococcus by regulating genes involved in carbohydrate transport and metabolism. Disruption of CcpA function leads to altered expression of virulence factors, highlighting its role as a master regulator in pathogenicity .
- Pseudomonas aeruginosa : In this opportunistic pathogen, catabolite repression affects not only metabolic processes but also virulence factors and biofilm formation. The interplay between CcpA and other regulatory elements like RNA chaperones demonstrates its complexity in regulating pathogenic traits .
Biotechnological Applications
The understanding of catabolite control proteins opens avenues for biotechnological innovations:
- Metabolic Engineering : By manipulating CcpA activity, researchers can enhance the production of desired metabolites in microbial systems. This has applications in industrial biotechnology for producing biofuels and biochemicals from renewable resources.
- Antibiotic Resistance Studies : Investigating the role of CcpA in antibiotic resistance mechanisms can lead to novel strategies for combating resistant strains. Understanding how CcpA regulates genes linked to resistance can inform drug development efforts .
Case Study 1: CcpA in Group A Streptococcus
- Objective : To investigate the impact of CcpA on virulence gene expression.
- Findings : Inactivation of CcpA resulted in reduced virulence factor expression and altered metabolic profiles.
- Implications : Targeting CcpA could provide a novel therapeutic approach to treat infections caused by Group A Streptococcus.
Case Study 2: Pseudomonas aeruginosa's Crc Protein
- Objective : To understand the antagonistic role of protein PA1677 against Crc.
- Findings : PA1677 enhances the utilization of non-preferred carbon sources by modulating CCR mechanisms.
- Implications : This discovery suggests potential targets for controlling biofilm formation and virulence in Pseudomonas aeruginosa infections .
Data Table: Summary of Findings
| Study Focus | Key Findings | Application Areas |
|---|---|---|
| Regulation of Sugar Metabolism | Enhanced gene expression via HPr-CcpA interaction | Metabolic engineering |
| Virulence in Group A Streptococcus | Altered virulence factor expression with CcpA disruption | Infection control strategies |
| Pseudomonas aeruginosa Pathogenicity | PA1677 antagonizes Crc for better resource utilization | Biofilm management and antibiotic resistance |
Comparison with Similar Compounds
Comparison with Similar Regulatory Proteins
CRP (cAMP Receptor Protein) in Gram-Negative Bacteria
CRP (or CAP) is the functional analog of CcpA in Gram-negative bacteria like Escherichia coli. Both are global regulators of CCR but differ mechanistically:
- Effector Molecules : CRP is activated by cyclic AMP (cAMP), which accumulates during glucose starvation, whereas CcpA requires HPr-Ser46-P phosphorylation .
- DNA Binding : CRP recognizes conserved CRP-binding sites (e.g., TGTGA-N6-TCACA) via a HTH motif, while CcpA binds degenerate cre sequences through flexible hinge helices .
- Regulatory Scope : CRP primarily activates catabolic operons (e.g., lac), while CcpA exerts bidirectional control (activation/repression) and influences virulence and antibiotic resistance .
CcpC in Bacillus Species
CcpC, a LysR-type transcription factor in Bacillus, regulates the tricarboxylic acid (TCA) cycle in response to citrate . Unlike CcpA, which has broad regulatory roles, CcpC is a specialized regulator that represses TCA genes under citrate excess. This highlights functional divergence within the Bacillus CCR network, where CcpA (global) and CcpC (specific) coordinate metabolic hierarchy .
RegM (CcpA Homolog) in Streptococcus pneumoniae
RegM, a CcpA homolog in S. pneumoniae, shares structural and functional similarities, including HPr-Ser46-P dependency and LacI-GalR family membership . However, RegM exhibits species-specific adaptations, such as direct regulation of virulence genes (e.g., capsular polysaccharide biosynthesis), linking carbon metabolism to pathogenicity .
GlaR in Lactococcus lactis
GlaR, an RpiR-family activator, regulates the Leloir pathway for galactose utilization. This independence from CcpA underscores niche-specific regulatory strategies in lactic acid bacteria.
Research Findings and Structural Insights
Structural Flexibility of CcpA
Cryo-EM studies reveal that CcpA–(HPr-Ser46-P) accommodates variable cre bend angles (31°–56°) via a flexible hinge connecting the DBD and effector domains . Non-polar residues (e.g., Val43, Leu46) enable nonspecific nucleobase interactions, allowing degenerate cre recognition . Biochemical assays confirm similar binding affinities (Kd ~10–20 nM) for diverse cre sites, such as syn-cre and ackA2-cre .
Functional Overlap and Divergence
- CcpA vs. CRP : Despite analogous roles in CCR, CcpA and CRP employ distinct allosteric mechanisms. Mutagenesis studies show that CcpA hinge mutations (e.g., G127R) decouple growth effects from catabolite repression, a feature absent in CRP .
- CcpA vs. CcpC : CcpC lacks the LacI-GalR effector domain, instead using a LysR-type HTH motif for citrate-responsive TCA regulation .
Data Tables
Table 1. Comparative Analysis of CcpA and Analogous Regulatory Proteins
Functional and Evolutionary Implications
CcpA’s evolutionary success in Gram-positive bacteria lies in its structural plasticity, enabling broad regulatory control. In contrast, CRP and CcpC reflect lineage-specific adaptations: CRP’s cAMP dependency aligns with Enterobacteriaceae’s environmental versatility, while CcpC’s citrate specificity optimizes Bacillus metabolism under fluctuating nutrient conditions . These differences underscore the interplay between regulatory complexity and ecological niche specialization.
Preparation Methods
Plasmid Vectors and Strain Selection
The preparation of Crc begins with the design of expression vectors tailored for high-yield protein production. In foundational studies, the crc gene was cloned into pMMB-based plasmids under the control of an inducible tac promoter. For affinity tagging, researchers fused Crc with either a Strep-tag II or a 6xHis-tag at its N-terminus, enabling subsequent purification via Strep-Tactin® or Ni-NTA resins. The host strain Pae PAO1Δ crc was preferred to avoid endogenous Crc interference, with expression induced by 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) during mid-log phase growth in Lysogeny Broth (LB) or defined minimal media.
Considerations for Tag Positioning and Solubility
N-terminal tagging proved critical for preserving Crc’s RNA-binding activity, as C-terminal modifications disrupted Hfq interactions in preliminary trials. Solubility challenges were addressed by incorporating 1 mM β-mercaptoethanol in lysis buffers to prevent oxidative aggregation and by co-expressing molecular chaperones in E. coli BL21(DE3) strains for heterologous systems.
Cell Lysis and Crude Extract Preparation
Mechanical Disruption and Buffer Optimization
Cell pellets harvested at OD₆₀₀ ≈ 1.5 were resuspended in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM phenylmethylsulfonyl fluoride [PMSF], 1 mM β-mercaptoethanol) and lysed using a high-pressure homogenizer at 1.9 kPa. Sonication (3 × 30 s pulses at 40% amplitude) served as an alternative for small-scale preparations, though with a 15% reduction in yield compared to mechanical disruption. To inhibit proteolysis, 20 μg/mL lysozyme and 20 μg/mL DNase I were added post-lysis, followed by centrifugation at 10,000 × g for 30 minutes to clarify extracts.
Differential Centrifugation for Periplasmic Proteins
For constructs with periplasmic localization signals, osmotic shock protocols were employed: cells were treated with 20% sucrose and 1 mM EDTA to destabilize the outer membrane, then rapidly shifted to ice-cold 5 mM MgSO₄ to release periplasmic contents. This method achieved 90% purity for Strep-tagged CrcA (PA1677) but required subsequent dialysis against 50 mM Tris-HCl pH 8.0 to remove residual EDTA.
Affinity Chromatography Strategies
Strep-Tactin® Purification of Strep-Tagged Crc
Strep-tagged Crc was purified using Strep-Tactin®XT Superflow® resin equilibrated with 50 mM Tris-HCl pH 8.0, 150 mM NaCl. After loading clarified lysates, the resin was washed with 10 column volumes (CV) of equilibration buffer, followed by elution with 2.5 mM desthiobiotin in the same buffer. This single-step protocol yielded 15–20 mg of Crc per liter of culture at >95% purity, as verified by SDS-PAGE and Western blot.
Ni-NTA-Based Isolation of His-Tagged Crc
His-tagged Crc required Ni-NTA chromatography under native conditions. Lysates were loaded onto Ni-NTA Superflow® resin pre-equilibrated with 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole. Contaminants were removed with a 20 mM imidazole wash, and bound Crc was eluted using 250 mM imidazole. Despite higher yields (25–30 mg/L), His-tagged preparations showed 10–15% contamination with E. coli heat shock proteins, necessitating additional polishing steps.
Table 1: Comparison of Affinity Purification Methods for Crc
| Parameter | Strep-Tactin® Purification | Ni-NTA Purification |
|---|---|---|
| Tag | Strep-tag II | 6xHis-tag |
| Resin | Strep-Tactin®XT Superflow® | Ni-NTA Superflow® |
| Binding Buffer | 50 mM Tris-HCl, 150 mM NaCl | 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole |
| Eluent | 2.5 mM desthiobiotin | 250 mM imidazole |
| Average Yield | 15–20 mg/L | 25–30 mg/L |
| Purity | >95% | 85–90% |
| Major Contaminants | None | E. coli chaperones |
Size-Exclusion Chromatography for Complex Assembly Studies
Gel Filtration to Isolate Hfq/Crc Complexes
Crc’s functional analysis necessitated isolation of Hfq/Crc ribonucleoprotein complexes. A Superdex 75 Increase 10/300 GL column was equilibrated with 50 mM HEPES pH 8.0, 150 mM NaCl, 1 mM β-mercaptoethanol. Pre-purified Crc and Hfq were mixed at a 1:2 molar ratio and injected at 0.5 mL/min, yielding two distinct peaks corresponding to free Hfq (15 mL elution volume) and Hfq/Crc complexes (12 mL). Dynamic light scattering confirmed monodisperse complexes with a hydrodynamic radius of 4.2 nm.
Buffer Exchange for Crystallography
For crystallographic studies, CrcA (PA1677) was dialyzed against 10 mM Tris-HCl pH 8.0, 50 mM NaCl and concentrated to 10 mg/mL using a 30 kDa centrifugal filter. The protein crystallized in 0.1 M HEPES pH 7.5, 25% PEG 3350, yielding diffraction-quality crystals at 2.1 Å resolution.
Functional Validation of Purified Crc
Electrophoretic Mobility Shift Assay (EMSA)
RNA-binding activity was tested using a 5′-FAM-labeled amiE mRNA fragment (5′-GGGUAAGGUG-3′). Purified Crc (1 μM) was incubated with 100 nM RNA in 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT. Gel retardation assays showed complete shift of the RNA probe at 50 nM Crc, confirming nanomolar affinity.
Surface Plasmon Resonance (SPR) Analysis
Biacore T200 experiments immobilized biotinylated crcZ RNA on a SA sensor chip. Crc injection (0.5–500 nM) yielded a K_d of 18.3 ± 2.1 nM, while pre-incubation with CrcA (PA1677) increased the K_d to 112 nM, demonstrating competitive inhibition.
Troubleshooting Common Purification Challenges
Q & A
Q. What are the primary mechanisms by which catabolite control proteins regulate carbon source utilization in bacteria?
Catabolite control proteins (CCPs) mediate carbon catabolite repression (CCR) through distinct mechanisms depending on bacterial phylogeny. In E. coli, the catabolite activator protein (CAP) binds cyclic AMP (cAMP) to activate transcription of genes for alternative carbon sources when glucose is scarce . In Gram-positive bacteria (e.g., Bacillus subtilis), CcpA forms a complex with phosphorylated HPr (HPr-Ser46-P) to repress genes for non-preferred substrates by binding catabolite response elements (cre sites) . Methodologically, electrophoretic mobility shift assays (EMSAs) and cAMP/cAMP-CAP interaction assays are used to validate DNA binding and activation .
Q. How can researchers experimentally verify the role of CCPs in carbon catabolite repression (CCR)?
Transcriptomic approaches (RNA-seq) under varying carbon conditions identify CCR-regulated genes. For example, in Pseudomonas aeruginosa, deletion of crc or hfq disrupts repression of non-preferred substrates (e.g., succinate) . qPCR can quantify target gene expression (e.g., ackA2, gntR) under CCR conditions . Include controls like isogenic mutant strains and carbon source titration to distinguish direct vs. indirect effects .
Advanced Research Questions
Q. How can structural studies resolve conflicting models of CCP-mediated regulation?
Structural biology tools (X-ray crystallography, cryo-EM) clarify mechanistic discrepancies. For instance, P. aeruginosa Crc was initially proposed to bind RNA directly, but structural analysis revealed its lack of RNA-binding activity and dependence on Hfq for translational repression . Similarly, CcpA-DNA co-crystal structures show flexible hinge regions enabling binding to degenerate cre sites (e.g., syn-cre, ackA2-cre) with varying DNA bend angles (31°–56°) . Pair structural data with biochemical assays (surface plasmon resonance) to quantify binding affinities for mutant operators .
Q. What experimental strategies address contradictions in CCP regulatory networks across bacterial species?
Comparative genomics and ChIP-seq identify conserved cre sites and regulons. For example, Streptococcus pneumoniae CcpA homologs (e.g., RegM) regulate virulence genes, necessitating species-specific validation via chromatin immunoprecipitation . In Pseudomonas, RNA-seq of crc/hfq double mutants disentangles their synergistic roles in CCR . Use orthogonal approaches (e.g., in vitro transcription-translation assays) to confirm direct regulatory interactions .
Q. How can researchers reconcile conflicting data on CCP-mediated gene activation vs. repression?
CcpA exhibits bifunctional roles, repressing catabolic genes while activating gluconeogenic pathways. Design dual-reporter systems (e.g., GFP/lacZ fusions) to monitor activation/repression dynamics in real time . Mutagenesis of CcpA’s effector-binding domain (e.g., K298E) can decouple growth effects from CCR, isolating transcriptional outcomes .
Q. What methodologies optimize the study of CCPs in pathogenic bacteria?
In Streptococcus gordonii, CcpA homolog RegG binds cre sites in virulence gene promoters (e.g., abpA). Use allelic exchange to generate regG knockouts and assess biofilm formation or host-cell adhesion . For in vivo relevance, employ animal models (e.g., murine sepsis) with transcriptional profiling of CCP-regulated pathways .
Methodological Considerations
Q. How should researchers control for experimental variables in CCR studies?
- Carbon source timing: Short-term exposure (e.g., 40-minute maltose induction in S. gordonii) avoids metabolite depletion artifacts observed in prolonged cultures .
- QC standards: Pre-analytical quality control (QC) samples ensure reproducibility in proteomic workflows (e.g., database search parameters for peptide identification) .
- Orthogonal probes: Use chemical probes (e.g., cAMP analogs) with inactive controls to validate CCP-dependent phenotypes .
Q. What computational tools predict CCP binding sites and regulon dynamics?
Tools like MEME Suite identify cre motifs (consensus: WTGNNARCGNWWWCAW) . Integrate RNA-seq data with STRING-db to reconstruct CCR-associated metabolic networks . Molecular dynamics simulations model CcpA-DNA flexibility, predicting binding to non-canonical cre sites .
Data Discrepancy Resolution
Q. How can conflicting results on CCP-mediated metabolic prioritization be resolved?
In S. gordonii, maltose induction of abpA was initially undetected due to prolonged culture times, which depleted the inducer. Redesign experiments with controlled carbon source levels and shorter induction periods . Validate using isotopic tracing (e.g., 13C-glucose) to quantify flux through CCP-regulated pathways .
Emerging Research Directions
Q. How do CCPs integrate with global regulatory networks like quorum sensing?
In P. aeruginosa, Crc-Hfq complexes prioritize carbon utilization but may cross-talk with las/rhl quorum-sensing systems. Dual RNA-seq under CCR and quorum-sensing conditions can identify overlapping regulons . Use CRISPRi to selectively repress CCPs and assess downstream virulence phenotypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
